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Introduction
Diacylglycerol O-acyltransferase (DGAT) enzymes catalyze the final and rate-limiting step in

triglyceride synthesis. The two major isoforms, DGAT1 and DGAT2, play crucial roles in lipid

metabolism and are implicated in various metabolic diseases, including obesity, type 2

diabetes, and non-alcoholic fatty liver disease. Understanding the protein-protein interaction

networks of DGATs is essential for elucidating their regulatory mechanisms and identifying

novel therapeutic targets. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a

powerful technique to identify and characterize proteins that interact with DGAT in a cellular

context.

This document provides detailed application notes and protocols for performing Co-IP to

identify DGAT interacting proteins. It is intended for researchers, scientists, and drug

development professionals seeking to investigate the DGAT interactome.

Data Presentation: Identified DGAT Interacting
Proteins
Co-immunoprecipitation followed by mass spectrometry has identified several key interacting

partners for DGAT enzymes. These interactions shed light on the functional regulation and
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cellular localization of DGATs. The following tables summarize quantitative data for some of the

identified interacting proteins.

Table 1: DGAT1 Interacting Proteins

Interacting
Protein

Gene
Symbol

Function
Organism/C
ell Line

Interaction
Score
(STRING
DB)

Evidence

Diacylglycerol

O-

acyltransfera

se 2

DGAT2
Triglyceride

synthesis
Human 0.999

Co-

expression,

Textmining

Monoacylglyc

erol O-

acyltransfera

se 1

MOGAT1
Diacylglycerol

synthesis
Human 0.989

Co-

expression,

Textmining

Monoacylglyc

erol O-

acyltransfera

se 2

MOGAT2
Diacylglycerol

synthesis
Human 0.988

Co-

expression,

Textmining

Phosphatidat

e

phosphatase

LPIN1

LPIN1
Diacylglycerol

synthesis
Human 0.905

Co-

expression

1-

acylglycerol-

3-phosphate

O-

acyltransfera

se 2

AGPAT2

Lysophosphat

idic acid

acylation

Human 0.852
Co-

expression

Data sourced from the STRING database, which curates interaction information from various

sources including experimental data, computational predictions, and text mining.
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Table 2: DGAT2 Interacting Proteins

Interacting
Protein

Gene
Symbol

Function
Organism/C
ell Line

Interaction
Score
(STRING
DB)

Evidence

Calnexin CANX

Protein

folding and

quality control

Human,

Mouse
0.999

Experiments,

Textmining

Monoacylglyc

erol O-

acyltransfera

se 2

MGAT2
Diacylglycerol

synthesis
Human 0.998

Experiments,

Co-

expression

Fatty acid

transport

protein 1

SLC27A1

(FATP1)

Fatty acid

transport and

activation

Human,

Mouse
0.989

Experiments,

Textmining

Stearoyl-CoA

desaturase
SCD

Fatty acid

desaturation

Human,

Mouse
0.965

Experiments,

Textmining

Diacylglycerol

O-

acyltransfera

se 1

DGAT1
Triglyceride

synthesis
Human 0.999

Co-

expression,

Textmining

Data sourced from the STRING database and published experimental findings.[1][2]

Experimental Protocols
Protocol 1: Co-immunoprecipitation of DGAT and
Interacting Proteins
This protocol is optimized for the immunoprecipitation of DGAT, a membrane-bound protein,

and its interacting partners from cultured mammalian cells.

Materials:
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Cultured mammalian cells expressing the DGAT protein of interest (endogenously or

transiently transfected with a tagged version, e.g., FLAG-DGAT).

Phosphate-buffered saline (PBS), ice-cold.

CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS,

Protease Inhibitor Cocktail (add fresh).

RIPA Lysis Buffer (for more stringent lysis): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-

40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail (add fresh).[3][4][5]

Antibody against DGAT or the epitope tag (e.g., anti-FLAG antibody).

Control IgG antibody (from the same species as the IP antibody).

Protein A/G magnetic beads or agarose beads.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% CHAPS.

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Microcentrifuge.

End-over-end rotator.

Procedure:

Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add

ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). For membrane proteins like

DGAT, a milder lysis buffer containing CHAPS is often preferred to preserve protein-protein

interactions.[6][7][8][9] For initial experiments, RIPA buffer can also be tested.[3][4][5] d.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on

ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C

to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
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Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G beads to

the cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at

1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube,

avoiding the beads.

Immunoprecipitation: a. Add the primary antibody (anti-DGAT or anti-tag) to the pre-cleared

lysate. As a negative control, add control IgG to a separate aliquot of the lysate. b. Incubate

on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of pre-washed

Protein A/G beads to the lysate-antibody mixture. d. Incubate on an end-over-end rotator for

1-2 hours at 4°C.

Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully

remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat

the wash step 3-4 times to remove non-specific binding proteins.

Elution: a. For Mass Spectrometry: i. After the final wash, resuspend the beads in 50 µL of

Elution Buffer (e.g., 0.1 M Glycine-HCl). ii. Incubate for 10 minutes at room temperature with

gentle agitation. iii. Pellet the beads and transfer the supernatant containing the eluted

proteins to a new tube. iv. Immediately neutralize the eluate by adding 5 µL of Neutralization

Buffer. b. For Western Blotting: i. After the final wash, resuspend the beads in 30-50 µL of 2x

Laemmli sample buffer. ii. Boil the sample at 95-100°C for 5-10 minutes to elute and

denature the proteins. iii. Pellet the beads, and the supernatant is ready for SDS-PAGE.

Protocol 2: In-gel Digestion and Sample Preparation for
Mass Spectrometry
This protocol outlines the steps for preparing the co-immunoprecipitated protein sample for

identification by mass spectrometry.

Materials:

Eluted protein sample from Co-IP.

SDS-PAGE gel.

Coomassie Brilliant Blue stain.
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Destaining Solution: 50% methanol, 10% acetic acid.

Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate.

Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate.

Digestion Buffer: 50 mM ammonium bicarbonate.

Trypsin (sequencing grade).

Extraction Buffer: 50% acetonitrile, 5% formic acid.

ZipTips or equivalent for peptide cleanup.

Mass spectrometer.

Procedure:

SDS-PAGE and Staining: a. Run the eluted protein sample on an SDS-PAGE gel. b. Stain

the gel with Coomassie Brilliant Blue to visualize the protein bands. c. Destain the gel until

the background is clear.

Excision and In-gel Digestion: a. Carefully excise the protein bands of interest (and the

corresponding regions in the control lane) using a clean scalpel. b. Cut the gel slices into

small pieces (approximately 1 mm³). c. Destain the gel pieces with Destaining Solution until

they are colorless. d. Dehydrate the gel pieces with acetonitrile. e. Reduce the proteins by

incubating the gel pieces in Reduction Buffer at 56°C for 1 hour. f. Alkylate the proteins by

incubating in Alkylation Buffer for 45 minutes at room temperature in the dark. g. Wash the

gel pieces with Digestion Buffer and then dehydrate with acetonitrile. h. Rehydrate the gel

pieces on ice with a solution of trypsin in Digestion Buffer. i. Incubate overnight at 37°C to

allow for protein digestion.[10][11]

Peptide Extraction and Cleanup: a. Extract the peptides from the gel pieces by incubating

with Extraction Buffer. b. Pool the extracts and dry them down in a vacuum centrifuge. c.

Resuspend the peptides in a small volume of 0.1% formic acid. d. Desalt and concentrate

the peptides using a ZipTip according to the manufacturer's instructions.
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Mass Spectrometry Analysis: a. Analyze the cleaned peptide sample by liquid

chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a database search engine

(e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.

Mandatory Visualization
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Caption: Co-immunoprecipitation experimental workflow.
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Interacting Proteins
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Caption: DGAT protein interaction network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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